L-Uridine

Enzyme Kinetics Nucleoside Phosphotransferase Stereoselectivity

L-Uridine (CAS 26287-69-4), a pyrimidine nucleoside with the molecular formula C9H12N2O6 and a molecular weight of 244.20 g/mol, is the enantiomer of the naturally occurring RNA constituent D-uridine. It is characterized by its L-ribose sugar configuration, which distinguishes it from its D-counterpart.

Molecular Formula C9H12N2O6
Molecular Weight 244.20 g/mol
Cat. No. B1362750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Uridine
Molecular FormulaC9H12N2O6
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m0/s1
InChIKeyDRTQHJPVMGBUCF-PSQAKQOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Uridine (CAS 26287-69-4) Procurement Guide: Core Properties and Analytical Specifications for Research Sourcing


L-Uridine (CAS 26287-69-4), a pyrimidine nucleoside with the molecular formula C9H12N2O6 and a molecular weight of 244.20 g/mol, is the enantiomer of the naturally occurring RNA constituent D-uridine. It is characterized by its L-ribose sugar configuration, which distinguishes it from its D-counterpart. L-Uridine can be isolated from the Polyporaceae fungus Poria cocos (Schw.) and is known to act as a phosphate acceptor for nucleoside phosphotransferases. It is supplied as a white to off-white solid, typically with a purity of ≥98%, and is soluble in DMSO. [1] [2]

L-enantiomer of uridine with L-ribose configuration
Phosphate acceptor for nucleoside phosphotransferases
Research tool for stereochemical control and enzyme specificity studies

Why Generic Substitution of L-Uridine with D-Uridine or Common Analogs Fails in Specialized Research Applications


L-Uridine cannot be substituted with its enantiomer D-uridine or other common uridine analogs in specialized research contexts due to fundamental differences in stereochemical recognition by biological systems. The L-configuration of the ribose sugar in L-Uridine results in a distinct three-dimensional structure that is not recognized, processed, or metabolized in the same manner as D-uridine by enzymes and transporters. This stereoselectivity leads to quantifiable differences in enzyme kinetics, phosphorylation patterns, and metabolic stability, making L-Uridine a unique tool for probing stereospecific biological processes and a distinct entity in procurement. [1] [2]

Property
L-Uridine (Target)
D-Uridine (Substitute)
Enzyme recognition
Stereospecific interaction
Natural substrate recognition
Phosphorylation pattern
5' and 3' positions only
5', 3', and 2' positions
Metabolic stability
Distinct L-nucleoside pathway
Canonical D-uridine metabolism

Quantitative Differentiation Evidence for L-Uridine: A Comparative Guide for Informed Scientific Procurement


Enzyme Kinetics: L-Uridine Exhibits a 5.6-Fold Higher Michaelis Constant (Km) than D-Uridine with Carrot Nucleoside Phosphotransferase

L-Uridine demonstrates a significantly lower affinity for the nucleoside phosphotransferase from carrot compared to its enantiomer D-uridine. This is reflected in a 5.6-fold higher Michaelis constant (Km), indicating that a higher concentration of L-Uridine is required to achieve half the maximum rate of phosphorylation. [1]

Enzyme Kinetics (Km)
Head-to-head
L-Uridine Km = 28 × 10⁻³ M vs D-uridine 5 × 10⁻³ M (5.6-fold higher)
Supports stereospecific enzyme affinity assessment
Carrot nucleoside phosphotransferase assay
Enzyme Kinetics Nucleoside Phosphotransferase Stereoselectivity

Regioselective Phosphorylation: Human Prostate Phosphotransferase Fails to Phosphorylate L-Uridine at the 2' Position, a Site Accessible in D-Uridine

The nucleoside phosphotransferase from human prostate exhibits a distinct regioselectivity profile for L-Uridine compared to D-uridine. While the enzyme phosphorylates D-uridine at the 5', 3', and 2' positions, it fails to transfer a phosphate group to the 2' position of L-Uridine. [1]

Phosphorylation Regioselectivity
Head-to-head
L-Uridine: 5' and 3' only; D-uridine: 5', 3', 2'
Regioselectivity endpoint for enzyme active site mapping
Human prostate enzyme assay
Regioselectivity Enzyme Specificity Phosphorylation

Antiviral Selectivity: L-Enantiomers of Uridine Analogs Exhibit Comparable Viral Enzyme Inhibition but 1000-Fold Lower Cytotoxicity than D-Enantiomers

In studies with 5-iodo-2'-deoxy-L-uridine (L-IdU), an L-enantiomeric analog, the compound inhibits herpes simplex virus type 1 (HSV-1) thymidine kinase (TK) with a Ki of 0.24 μM, comparable to its D-enantiomer. Critically, L-IdU does not inhibit human cytosolic TK and is 1000-fold less cytotoxic toward cells expressing the viral TK gene than its D-enantiomer. This principle of retained antiviral potency with drastically reduced host toxicity is a hallmark of L-nucleosides and supports the unique value proposition of the L-configuration for developing safer antivirals. [1] [2]

Antiviral Selectivity (Class-level)
Class-level
L-IdU: Ki 0.24 μM, 1000-fold lower cytotoxicity vs D-IdU
Supports antiviral selectivity assay interpretation
HSV-1 TK model; class-level evidence
Antiviral Selectivity Cytotoxicity Thymidine Kinase

Nuclease Resistance: Beta-L-Oligonucleotides Exhibit High Resistance to Enzymatic Digestion Compared to Beta-D-Oligonucleotides

Oligonucleotides constructed with beta-L-nucleotides demonstrate a high resistance toward nuclease digestion, in contrast to their natural beta-D-counterparts. This enhanced stability is a direct consequence of the inverted stereochemistry of the sugar moiety, which hinders recognition and cleavage by nucleases present in biological fluids and cells. [1]

Nuclease Resistance
Class-level
Beta-L-oligonucleotides: high resistance; Beta-D: susceptible
Supports nuclease stability screening context
In vitro digestion assay
Nuclease Resistance Oligonucleotide Stability Antisense

Optimized Research and Industrial Application Scenarios for L-Uridine (CAS 26287-69-4) Based on Verifiable Differentiation


Stereochemical Probe for Nucleoside Phosphotransferase and Kinase Research

Researchers studying the active site architecture and stereospecificity of nucleoside phosphotransferases or kinases should procure L-Uridine as an essential control and tool compound. As established by Wu and Chargaff (1969) [1], L-Uridine exhibits a 5.6-fold higher Km with carrot phosphotransferase and an altered phosphorylation pattern with the human prostate enzyme compared to D-uridine. Using L-Uridine allows for precise mapping of enzyme-substrate interactions and validates the stereochemical requirements of the target enzyme.

Scaffold for Developing Selective Antiviral Agents with Reduced Cytotoxicity

Medicinal chemistry teams focused on developing safer antiviral therapeutics should consider L-Uridine and its derivatives as privileged scaffolds. Class-level evidence from L-nucleoside analogs demonstrates that the L-configuration can maintain high potency against viral enzymes (e.g., HSV-1 TK) while dramatically reducing host cell toxicity by up to 1000-fold [2]. Procuring L-Uridine enables the synthesis and evaluation of novel L-nucleoside libraries aimed at exploiting this intrinsic selectivity advantage.

Building Block for Nuclease-Resistant Therapeutic Oligonucleotides

For the synthesis of antisense oligonucleotides, siRNAs, or aptamers intended for therapeutic use, L-Uridine is a high-value monomer. Research has shown that oligonucleotides incorporating beta-L-nucleotides exhibit a high resistance to nuclease degradation compared to their beta-D-counterparts [3]. Sourcing L-Uridine is therefore a strategic procurement decision for organizations developing oligonucleotide therapeutics where enhanced in vivo stability and prolonged duration of action are key product profile requirements.

Investigating Stereoselective Metabolism and In Vivo Disposition of Nucleosides

Pharmacology and drug metabolism researchers should utilize L-Uridine to investigate the stereoselectivity of nucleoside transporters, metabolic enzymes, and clearance pathways. The distinct stereochemistry of L-Uridine makes it an ideal probe for dissecting the chiral recognition elements of these biological processes, providing insights not attainable with the naturally occurring D-uridine. This is supported by the observed differences in enzyme kinetics and phosphorylation patterns [1].

Application
Selection Property
Validation Focus
Nucleoside phosphotransferase stereospecificity
Enantiomer-specific enzyme kinetics
Km and phosphorylation pattern endpoints
Antiviral selectivity research scaffold
Cytotoxicity and viral kinase selectivity screening
Host vs. viral kinase endpoint review
Nuclease-resistant oligonucleotide research
L-enantiomer backbone stability
Nuclease digestion resistance review
Nucleoside metabolism stereoselectivity
Transporter/enzyme chiral recognition
In vivo disposition endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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